2-Methyl-5-oxopyrrolidine-2-carbothioamide
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Overview
Description
2-Methyl-5-oxopyrrolidine-2-carbothioamide is a small organic molecule that contains a pyrrolidine ring and a thiocarboxamide functional group. It is a synthetic compound that can be produced from marine sponges .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9)
. The molecular weight of the compound is 158.22 . Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The compound has a molecular weight of 158.22 .Scientific Research Applications
Synthesis and Characterization of Complexes
2-Methyl-5-oxopyrrolidine-2-carbothioamide is involved in the synthesis of various complexes. For instance, its derivatives have been used to synthesize complexes with zinc(II), cadmium(II), and mercury(II) halides. These complexes exhibit interesting structural characteristics, where the ligands act as neutral, S-monodentate, and are tetra-coordinate. Such complexes are explored for their potential in various fields, including material science and catalysis due to their unique coordination chemistry and properties (Castiñeiras, Carballo, & Pérez, 2001).
Antibacterial Studies
This compound derivatives have also been studied for their antibacterial activities. A microwave-assisted synthesis approach yielded pyrimidine compounds with significant antibacterial activity. These findings suggest the potential use of this compound derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Karthic, Andrews, & Subramani, 2017).
Spin Crossover in Iron(II) Complexes
Research into the functionalization of this compound derivatives has led to the development of compounds exhibiting above-room-temperature spin crossover (SCO) in iron(II) complexes. This property is highly sought after for applications in molecular electronics and as sensors. The ability to fine-tune the SCO behavior of these complexes opens up new avenues in material science (Attwood et al., 2019).
Environmental Applications
The carbothioamide moiety, as seen in this compound, has been explored for environmental applications as well. Studies show effective degradation pathways for pollutants using carbothioamide derivatives. For example, the oxidative degradation of certain herbicides using nanoscale zero-valent iron in the presence of carbothioamides demonstrates a promising approach to environmental remediation and the treatment of agricultural run-offs (Joo, Feitz, & Waite, 2004).
Organometallic Anticancer Agents
In the realm of medicinal chemistry, organometallic complexes containing carbothioamide ligands have shown potential as anticancer agents. These compounds exhibit high antiproliferative activity against various cancer cell lines, including colon carcinoma and non-small lung cancer. The stability and reactivity of these complexes towards biological nucleophiles highlight their suitability for oral administration, offering a new approach to cancer therapy (Meier et al., 2013).
Safety and Hazards
The safety information for 2-Methyl-5-oxopyrrolidine-2-carbothioamide indicates that it is a warning substance with hazard statements H302, H315, H319, and H335 . These hazard statements correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOQOGFJSYYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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